Isobornyl thiocyanate
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Overview
Description
Isobornyl thiocyanate is an organic compound with the molecular formula C₁₃H₁₉NO₂S. It is a derivative of isobornyl alcohol and thiocyanic acid. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobornyl thiocyanate can be synthesized through the reaction of isobornyl alcohol with thiocyanic acid or its derivatives. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the thiocyanate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Isobornyl thiocyanate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium iodide.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of this compound derivatives with higher oxidation states.
Reduction: Reduction reactions can produce isobornyl alcohol or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted isobornyl thiocyanates.
Scientific Research Applications
Isobornyl thiocyanate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: this compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.
Mechanism of Action
The mechanism by which isobornyl thiocyanate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to its biological and therapeutic effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Methyl Thiocyanate: A simple thiocyanate ester with a methyl group.
Allyl Thiocyanate: A thiocyanate ester derived from allyl alcohol, commonly found in mustard oils.
Properties
CAS No. |
7492-22-0 |
---|---|
Molecular Formula |
C11H17NS |
Molecular Weight |
195.33 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) thiocyanate |
InChI |
InChI=1S/C11H17NS/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h8-9H,4-6H2,1-3H3 |
InChI Key |
SBLJHJFELRVSEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)SC#N)C)C |
Origin of Product |
United States |
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